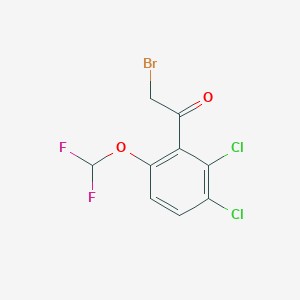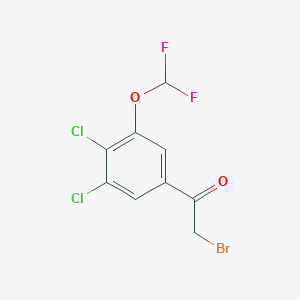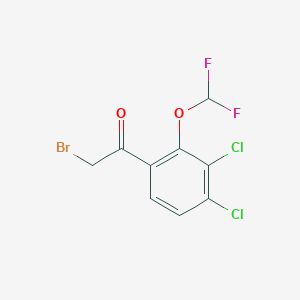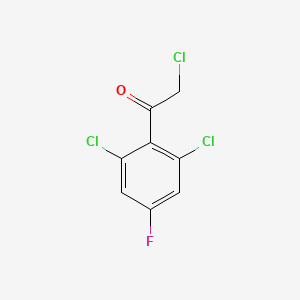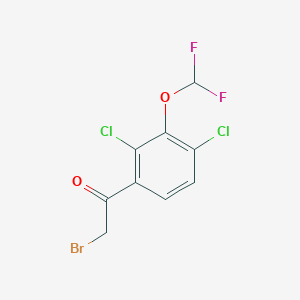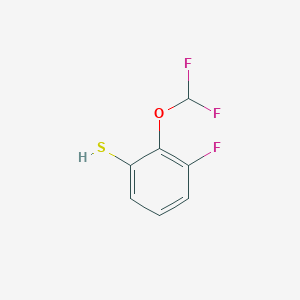![molecular formula C11H8BrFOS B1411391 2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone CAS No. 1431555-25-7](/img/structure/B1411391.png)
2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone
説明
“2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone” is a compound that belongs to the class of heterocyclic compounds known as thiophenes . Thiophenes and their derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The specific molecular structure of “2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone” is not provided in the available sources.Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone” are not provided in the available sources.科学的研究の応用
Medicinal Chemistry: Antidiabetic Agent Synthesis
This compound is utilized in the synthesis of antidiabetic agents. Specifically, it can be used to prepare Canagliflozin , a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus . The presence of the thiophene nucleus, which is a common feature in many pharmacologically active compounds, contributes to its therapeutic potential.
Material Science: Molecular Receptor Synthesis
In material science, “2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone” serves as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles . These compounds are used as molecular receptors and have applications in crystal engineering, molecular imprinting, and as building blocks for various material science innovations.
Organic Synthesis: Building Block for Heterocyclic Compounds
The compound is a valuable building block in organic synthesis, particularly for creating heterocyclic compounds with a thiophene ring. Thiophene derivatives are known for their wide range of activities, including anti-inflammatory and antimicrobial properties . This makes them significant in the synthesis of new organic molecules with potential biological activity.
Pharmacology: Drug Design and Discovery
In pharmacology, the compound’s thiophene core is essential for drug design and discovery. Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties, making them effective in various biological and physiological functions . This includes applications in anti-cancer, anti-psychotic, and kinase inhibiting drug development.
Biochemistry: Enzyme Inhibition Studies
The biochemical applications of this compound include enzyme inhibition studies. Thiophene derivatives have been shown to inhibit various enzymes, which is crucial in understanding disease mechanisms and developing targeted therapies .
Organic Synthesis: Suzuki–Miyaura Coupling
This compound is also relevant in the context of Suzuki–Miyaura coupling reactions. It can be used in conjunction with boron reagents to form carbon-carbon bonds, a fundamental process in organic synthesis . This reaction is widely applied in the creation of complex organic molecules, including pharmaceuticals and polymers.
Safety and Hazards
特性
IUPAC Name |
2-bromo-1-(5-fluoro-3-methyl-1-benzothiophen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFOS/c1-6-8-4-7(13)2-3-10(8)15-11(6)9(14)5-12/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOJLHHCKUKOSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201194608 | |
| Record name | Ethanone, 2-bromo-1-(5-fluoro-3-methylbenzo[b]thien-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(5-fluoro-3-methyl-benzo[b]thiophen-2-yl)-ethanone | |
CAS RN |
1431555-25-7 | |
| Record name | Ethanone, 2-bromo-1-(5-fluoro-3-methylbenzo[b]thien-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431555-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-bromo-1-(5-fluoro-3-methylbenzo[b]thien-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201194608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






